
(3-Chlorophenyl)(4-fluorophenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)(4-fluorophenyl)sulfane is an organic compound that features both chlorine and fluorine substituents on a phenyl ring, connected through a sulfane (sulfur) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-fluorophenyl)sulfane typically involves the reaction of 3-chlorophenyl thiol with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)(4-fluorophenyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Chlorophenyl)(4-fluorophenyl)sulfane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of halogenated phenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Halogenated compounds often exhibit interesting biological activities, and this compound may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as intermediates in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)(4-fluorophenyl)sulfane involves its interaction with molecular targets through its halogenated phenyl groups and sulfane linkage. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-fluorophenyl) sulfone: This compound features two fluorophenyl groups connected through a sulfone linkage and is used in similar applications.
(4-Chlorobenzyl)(3-fluorophenyl)sulfane: This compound has a similar structure but with a different substitution pattern on the phenyl rings.
Uniqueness
(3-Chlorophenyl)(4-fluorophenyl)sulfane is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl rings. This unique arrangement can lead to distinct chemical and physical properties, making it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C12H8ClFS |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
1-chloro-3-(4-fluorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8ClFS/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H |
Clé InChI |
HOHQDTXTYNQYNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)SC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


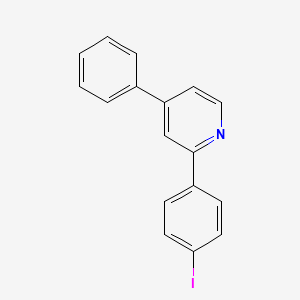
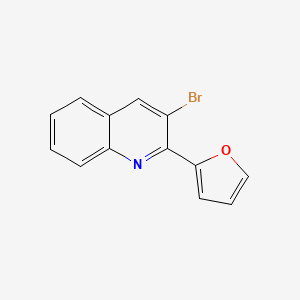



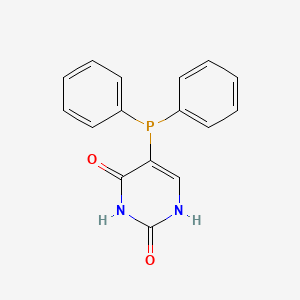
![3-amino-N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14137472.png)
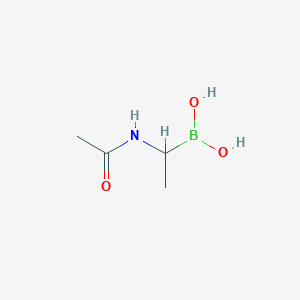

![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)
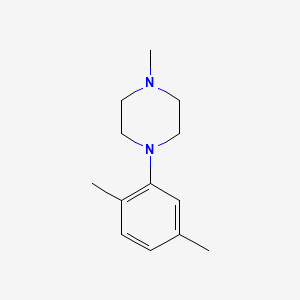
![1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B14137511.png)
